![molecular formula C7H5BrINO2 B3043854 4-Iodo-3-nitrobenzyl bromide CAS No. 940000-52-2](/img/structure/B3043854.png)
4-Iodo-3-nitrobenzyl bromide
Overview
Description
4-Iodo-3-nitrobenzyl bromide is an organic compound with the molecular formula C7H4BrINO2. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties. This compound is widely used in the synthesis of various organic molecules and has numerous applications in the field of biochemistry.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Iodo-3-nitrobenzyl bromide (also known as 4-(bromomethyl)-1-iodo-2-nitrobenzene), focusing on six unique applications:
Synthesis of Benzofuran Derivatives
4-Iodo-3-nitrobenzyl bromide is used in the synthesis of benzofuran derivatives. These compounds are significant due to their biological activities and potential as building blocks in the synthesis of natural products. Benzofuran derivatives have been explored for their roles as potential positron emission tomography (PET) tracers targeting amyloid plaques in Alzheimer’s disease .
Development of Imine Compounds
This compound is also utilized in the formation of imine compounds through condensation reactions with various aldehydes and amines. Imine compounds and their metal complexes are crucial in coordination chemistry and have applications in biochemical studies .
Crystallographic Studies
4-Iodo-3-nitrobenzyl bromide is employed in crystallographic studies to determine the solid-state structures of various synthesized compounds. This helps in understanding the molecular geometry and interactions within the crystal lattice, which is essential for the development of new materials and drugs .
Organic Synthesis
In organic synthesis, 4-Iodo-3-nitrobenzyl bromide serves as a versatile intermediate. It is used in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of various functional groups, facilitating the synthesis of diverse chemical entities .
Photolabile Protecting Groups
This compound can act as a photolabile protecting group in synthetic chemistry. Protecting groups are used to temporarily mask reactive sites in a molecule during a chemical reaction. Upon exposure to light, the protecting group is removed, revealing the reactive site for further chemical transformations .
Biological Activity Studies
4-Iodo-3-nitrobenzyl bromide is investigated for its biological activities. Compounds derived from it are tested for antimicrobial, antifungal, and anticancer properties. These studies are crucial for the development of new therapeutic agents .
Safety and Hazards
Mechanism of Action
4-Iodo-3-nitrobenzyl bromide
, also known as 4-(bromomethyl)-1-iodo-2-nitrobenzene , is an organic compound with the molecular formula C7H5BrINO2 . Here is a comprehensive overview of its mechanism of action:
Target of Action
The primary targets of 4-Iodo-3-nitrobenzyl bromide are organic compounds that can undergo nucleophilic substitution reactions . These reactions typically involve the replacement of a leaving group (in this case, the bromide ion) by a nucleophile.
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the bromine atom, leading to the departure of the bromide ion and the formation of a new carbon-nucleophile bond .
Biochemical Pathways
The compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in the synthesis of organic compounds .
Result of Action
The primary result of the compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This can lead to the synthesis of a wide range of complex organic molecules, including pharmaceuticals and polymers.
Action Environment
The efficacy and stability of 4-Iodo-3-nitrobenzyl bromide can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be affected by the polarity of the solvent, the temperature, and the presence of catalysts .
properties
IUPAC Name |
4-(bromomethyl)-1-iodo-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGKXDOEPNYRPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-nitrobenzyl bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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